molecular formula C9H11Cl2NO B14627417 2,4-Dichloro-6-[(dimethylamino)methyl]phenol CAS No. 56733-61-0

2,4-Dichloro-6-[(dimethylamino)methyl]phenol

Katalognummer: B14627417
CAS-Nummer: 56733-61-0
Molekulargewicht: 220.09 g/mol
InChI-Schlüssel: MHXBUQBHTYREBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-6-[(dimethylamino)methyl]phenol is an organic compound with the molecular formula C9H11Cl2NO It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a dimethylamino group attached to the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(dimethylamino)methyl]phenol typically involves the chlorination of phenol derivatives followed by the introduction of the dimethylamino group. One common method includes the reaction of 2,4-dichlorophenol with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde and dimethylamine react to form the dimethylaminomethyl group, which then attaches to the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-6-[(dimethylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to remove the chlorine atoms or modify the dimethylamino group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6-[(dimethylamino)methyl]phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6-[(dimethylamino)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the dimethylamino group can interact with various receptors or enzymes. These interactions can lead to changes in the activity of the target molecules, resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichlorophenol: Lacks the dimethylamino group, making it less versatile in certain chemical reactions.

    2,6-Dichloro-4-[(dimethylamino)methyl]phenol: A positional isomer with similar properties but different reactivity due to the position of the chlorine atoms.

    4-Methyl-2,6-dimethoxyphenol: Contains methoxy groups instead of chlorine, leading to different chemical behavior.

Uniqueness

2,4-Dichloro-6-[(dimethylamino)methyl]phenol is unique due to the presence of both chlorine atoms and a dimethylamino group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

56733-61-0

Molekularformel

C9H11Cl2NO

Molekulargewicht

220.09 g/mol

IUPAC-Name

2,4-dichloro-6-[(dimethylamino)methyl]phenol

InChI

InChI=1S/C9H11Cl2NO/c1-12(2)5-6-3-7(10)4-8(11)9(6)13/h3-4,13H,5H2,1-2H3

InChI-Schlüssel

MHXBUQBHTYREBE-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=C(C(=CC(=C1)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.